5-Amino-1-phenylpyrazole
Overview
Description
5-Amino-1-phenylpyrazole is a nitrogen-containing heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and synthetic versatility. The presence of an amino group at the 5-position and a phenyl group at the 1-position makes this compound a valuable building block in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 5-Amino-1-phenylpyrazole are glutamate-activated chloride channels in insects . These channels play a crucial role in the nervous system of insects, and their disruption leads to the insect’s death .
Mode of Action
This compound, as a phenylpyrazole derivative, functions by blocking glutamate-activated chloride channels in insects . This blocking action disrupts the normal functioning of the insect’s nervous system, leading to continuous stimulation of neurons . This overstimulation eventually results in the death of the insect .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the neural transmission in the central nervous system of invertebrates . The compound mimics the action of neurotransmitters, leading to the disruption of normal neural transmission
Pharmacokinetics
It’s known that the compound has poor water solubility, which can limit its oral bioavailability
Result of Action
The primary result of the action of this compound is the death of the target insects . By blocking the glutamate-activated chloride channels, the compound causes overstimulation of the neurons, leading to the insect’s death .
Biochemical Analysis
Biochemical Properties
5-Amino-1-phenylpyrazole interacts with various enzymes, proteins, and other biomolecules. It is used in the synthesis of sulfaphenazole derivatives, which are known to inhibit human liver cytochromes . The nature of these interactions is complex and involves various biochemical reactions.
Dosage Effects in Animal Models
For example, fipronil, a phenylpyrazole derivative, has been shown to cause neurotoxicity in dogs at a dosage of 2 mg/kg/d .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-phenylpyrazole typically involves the condensation of β-ketonitriles with hydrazines. One common method is the reaction of β-ketonitriles with hydrazine hydrate under reflux conditions to yield the desired pyrazole derivative . Another approach involves the cyclocondensation of 1,3-diphenyl-5-amino-pyrazole with isatins in the presence of p-toluenesulfonic acid as a catalyst .
Industrial Production Methods: Industrial production of this compound often employs multi-component reactions and one-pot synthesis techniques to enhance efficiency and yield. These methods are designed to minimize the number of steps and reduce the use of hazardous reagents, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-phenylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include pyrazole oxides, substituted pyrazoles, and various fused heterocyclic compounds .
Scientific Research Applications
5-Amino-1-phenylpyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules with potential therapeutic applications.
Medicine: It has been explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound is utilized in the production of dyes, polymers, and other functional materials
Comparison with Similar Compounds
- 5-Amino-3-methyl-1-phenylpyrazole
- 5-Amino-4-phenylpyrazole
- 5-Amino-1,3-diphenylpyrazole
Comparison: Compared to other similar compounds, 5-Amino-1-phenylpyrazole exhibits unique properties due to the specific positioning of the amino and phenyl groups. This structural arrangement enhances its reactivity and makes it a more effective building block for the synthesis of diverse heterocyclic compounds .
Properties
IUPAC Name |
2-phenylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNYYNAAEVZNDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231911 | |
Record name | Pyrazole, 5-amino-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80231911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
826-85-7 | |
Record name | 1-Phenyl-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=826-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole, 5-amino-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-1-phenylpyrazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75786 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrazole, 5-amino-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80231911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylpyrazol-5-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.421 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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